methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride
CAS No.: 2416235-92-0
Cat. No.: VC5835276
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416235-92-0 |
|---|---|
| Molecular Formula | C12H17ClN2O2 |
| Molecular Weight | 256.73 |
| IUPAC Name | methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10(13)8-14-7-6-9-4-2-3-5-11(9)14;/h2-5,10H,6-8,13H2,1H3;1H |
| Standard InChI Key | XAYXMZVZIRZYEO-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CN1CCC2=CC=CC=C21)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features three key components:
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Dihydroindole Ring: A partially saturated indole system (2,3-dihydro-1H-indole) reduces aromaticity compared to fully unsaturated indoles, potentially altering electronic properties and binding interactions.
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Amino-Propanoate Backbone: The 2-amino-3-substituted propanoate configuration introduces both basic (amino) and acidic (ester) functionalities, enabling salt formation and solubility modulation .
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Methyl Ester Group: The terminal methyl ester () enhances lipophilicity, which may influence membrane permeability and metabolic stability.
The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies. The SMILES notation () clarifies atom connectivity, highlighting the dihydroindole’s bicyclic system and the ester-amino linkage .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 2416235-92-0 | |
| Molecular Formula | ||
| Molecular Weight | 256.73 g/mol | |
| SMILES | COC(=O)C(N)CN1CCc2ccccc21.Cl |
Synthesis and Preparation
Synthetic Pathways
The synthesis of methyl 2-amino-3-(2,3-dihydro-1H-indol-1-yl)propanoate hydrochloride likely involves multi-step organic transformations:
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Dihydroindole Formation: Reduction of indole or its derivatives using catalytic hydrogenation or borohydride reagents generates the 2,3-dihydro-1H-indole core.
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Amino-Ester Introduction: Michael addition or nucleophilic substitution reactions may attach the amino-propanoate chain to the dihydroindole nitrogen.
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Esterification: Methanol under acidic conditions or methyl chlorocarbonate converts carboxylic acid intermediates to methyl esters.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and stability.
Analytical Characterization
While experimental data (e.g., NMR, HPLC) are unavailable in public sources, computational tools predict key properties:
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Collision Cross Section (CCS): Predicted CCS values for adducts (e.g., [M+H]+ = 142.9 Ų) suggest moderate molecular size, relevant for mass spectrometry identification .
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LogP: Estimated lipophilicity (LogP ≈ 1.5–2.0) aligns with compounds exhibiting balanced solubility and permeability.
Research Gaps and Future Directions
Priority Investigations
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In Vitro Screens: Testing against neurotransmitter receptors (e.g., 5-HT, dopamine) and enzymes (e.g., monoamine oxidases) could reveal biological targets .
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity is essential for therapeutic potential evaluation.
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Stereochemical Analysis: Resolution of enantiomers (if present) may uncover differential bioactivities, as seen in tryptophan derivatives .
Synthetic Optimization
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